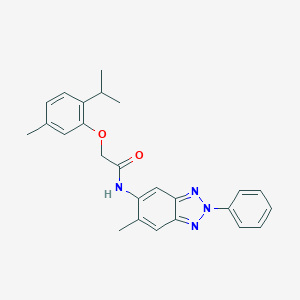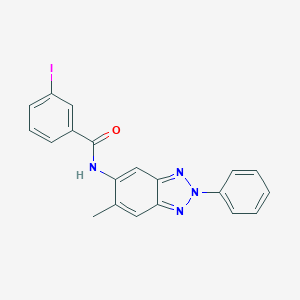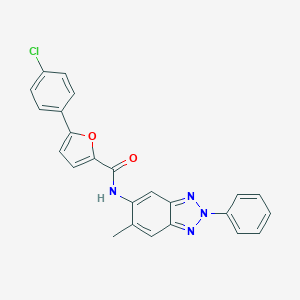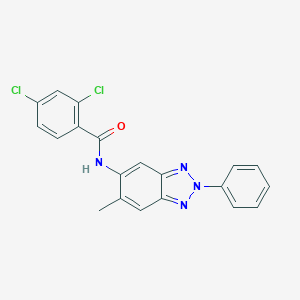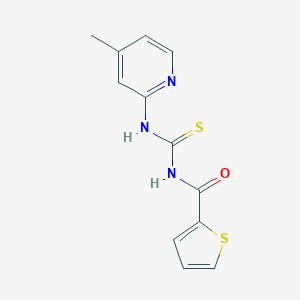
N-(4-methyl-2-pyridinyl)-N'-(2-thienylcarbonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with a methyl group and a thiophene ring attached to a thiourea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea typically involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-thienylamine to produce the desired thiourea compound. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted thioureas. These products can have different properties and applications based on their chemical structure.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea include other thiourea derivatives with different substituents on the pyridine and thiophene rings. Examples include:
- N-(4-chloro-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea
- N-(4-methyl-2-pyridinyl)-N’-(2-furylcarbonyl)thiourea
Uniqueness
The uniqueness of N-(4-methyl-2-pyridinyl)-N’-(2-thienylcarbonyl)thiourea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the pyridine ring and the thiophene ring attached to the thiourea moiety can result in distinct properties compared to other thiourea derivatives.
Propiedades
Fórmula molecular |
C12H11N3OS2 |
|---|---|
Peso molecular |
277.4g/mol |
Nombre IUPAC |
N-[(4-methylpyridin-2-yl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H11N3OS2/c1-8-4-5-13-10(7-8)14-12(17)15-11(16)9-3-2-6-18-9/h2-7H,1H3,(H2,13,14,15,16,17) |
Clave InChI |
MEJUVKDBEDNEBI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B397935.png)
![2-[2-(2-cycloheptylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B397938.png)
![2-[2-[(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B397939.png)
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(4-bromophenyl)acetamide](/img/structure/B397945.png)
![2-[3-cycloheptyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B397947.png)
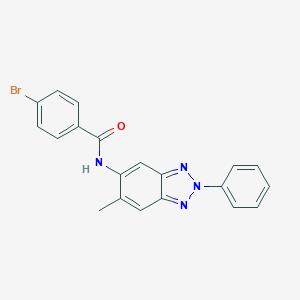
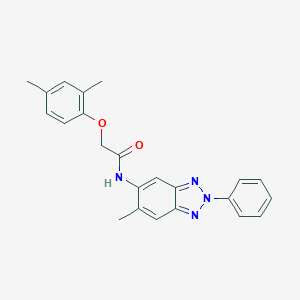
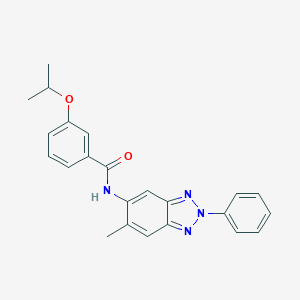
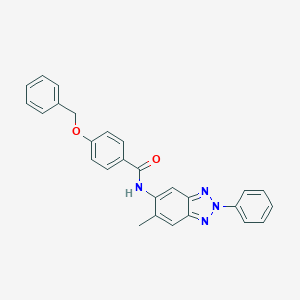
![2-[2-(allylimino)-3-cycloheptyl-4-oxo-1,3-thiazolidin-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B397953.png)
